4-Chloro-1-ethynyl-2-fluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

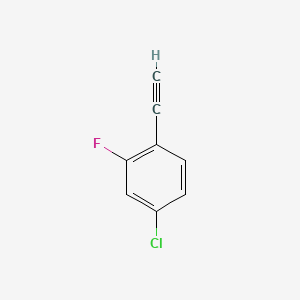

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1-ethynyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEDSXZJJWHQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679347 | |

| Record name | 4-Chloro-1-ethynyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188472-71-1 | |

| Record name | 4-Chloro-1-ethynyl-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Chloro-1-ethynyl-2-fluorobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route to 4-Chloro-1-ethynyl-2-fluorobenzene, a valuable building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[1] The proposed synthesis is a two-step process involving a Sonogashira coupling reaction followed by a deprotection step. This guide details the experimental protocols, presents key data in structured tables, and visualizes the synthetic pathway.

Overview of the Synthetic Pathway

The synthesis of this compound (3) commences with a Sonogashira cross-coupling reaction. This well-established and versatile reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[2][3][4] In this proposed synthesis, 4-Chloro-2-fluoro-1-iodobenzene (1) is reacted with trimethylsilylacetylene (TMSA). The iodo-substituted benzene is chosen as the preferred starting material over its bromo- or chloro-analogs due to the higher reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. The product of this coupling is the silyl-protected intermediate, ((4-chloro-2-fluorophenyl)ethynyl)trimethylsilane (2).

The second step involves the deprotection of the trimethylsilyl (TMS) group from the intermediate (2) to yield the final product, this compound (3). This is typically achieved under mild conditions using a fluoride source, such as potassium fluoride or tetrabutylammonium fluoride (TBAF).[5]

Data Presentation

The following tables summarize the key physical and chemical properties of the compounds involved in the synthesis.

Table 1: Properties of Starting Material and Reagents

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Chloro-2-fluoro-1-iodobenzene | 6797-79-1 | C₆H₃ClFI | 256.44 | Not specified |

| Trimethylsilylacetylene (TMSA) | 1066-54-2 | C₅H₁₀Si | 98.22 | Liquid |

| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | C₃₆H₃₀Cl₂P₂Pd | 701.90 | Yellow crystalline solid |

| Copper(I) iodide | 7681-65-4 | CuI | 190.45 | White or brownish-yellow powder |

| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | Colorless liquid |

| Potassium Fluoride | 7789-23-3 | KF | 58.10 | White crystalline solid |

Table 2: Properties of Intermediate and Final Product

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |

| ((4-chloro-2-fluorophenyl)ethynyl)trimethylsilane | 1513849-51-8 | C₁₁H₁₂ClFSi | 226.75 | >98% |

| This compound | 188472-71-1 | C₈H₄ClF | 154.57 | ≥96%[6] |

Experimental Protocols

The following are detailed, plausible experimental protocols for the two-step synthesis of this compound. These protocols are based on general procedures for Sonogashira couplings and TMS deprotections of similar substrates.

Step 1: Synthesis of ((4-chloro-2-fluorophenyl)ethynyl)trimethylsilane (2) via Sonogashira Coupling

Diagram of the Experimental Workflow for Step 1

Caption: Workflow for the Sonogashira coupling reaction.

Procedure:

-

To a dry Schlenk flask, add 4-Chloro-2-fluoro-1-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (2.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ((4-chloro-2-fluorophenyl)ethynyl)trimethylsilane (2).

Step 2: Synthesis of this compound (3) via Deprotection

Diagram of the Experimental Workflow for Step 2

Caption: Workflow for the deprotection of the TMS group.

Procedure:

-

Dissolve ((4-chloro-2-fluorophenyl)ethynyl)trimethylsilane (2) (1.0 eq) in methanol.

-

Add potassium fluoride (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography on silica gel to yield this compound (3).

Synthetic Pathway Visualization

The following diagram illustrates the overall two-step synthesis of this compound.

Caption: Overall synthetic pathway.

Spectroscopic Data

-

¹H NMR: Aromatic protons would appear as multiplets in the aromatic region (δ 7.0-7.5 ppm). The acetylenic proton would appear as a singlet around δ 3.0-3.5 ppm.

-

¹³C NMR: Signals for the aromatic carbons would be observed in the range of δ 110-165 ppm, with the carbon attached to fluorine showing a large coupling constant (J_CF). The two acetylenic carbons would appear around δ 80-90 ppm.

-

IR Spectroscopy: Characteristic peaks would include a sharp C≡C-H stretch around 3300 cm⁻¹, a C≡C stretch near 2100 cm⁻¹, and C-H and C=C stretches in the aromatic region.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z 154, with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at approximately one-third the intensity of the [M]⁺ peak).

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a Sonogashira coupling of 4-Chloro-2-fluoro-1-iodobenzene with trimethylsilylacetylene, followed by the deprotection of the resulting silyl-protected alkyne. This guide provides a robust framework for researchers to produce this valuable synthetic intermediate. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity.

References

A Technical Guide to 4-Chloro-1-ethynyl-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Chloro-1-ethynyl-2-fluorobenzene, a versatile building block in organic synthesis. It details the compound's properties, its significant applications in medicinal chemistry and materials science, and provides a detailed experimental protocol for its use in Sonogashira coupling reactions.

Compound Identification and Properties

This compound is a halogenated aromatic compound recognized for its utility as a synthetic intermediate. Its unique substitution pattern, featuring chloro, fluoro, and ethynyl groups, allows for diverse chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 188472-71-1 | [1] |

| Molecular Formula | C₈H₄ClF | [1] |

| Molecular Weight | 154.57 g/mol | [1] |

| SMILES | FC1=CC(Cl)=CC=C1C#C | [1] |

| Topological Polar Surface Area (TPSA) | 0 Ų | [1] |

| LogP (octanol-water partition coefficient) | 2.4604 | [1] |

| Hydrogen Bond Acceptors | 0 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 0 | [1] |

Applications in Research and Development

The chemical architecture of this compound makes it a valuable reagent in several advanced scientific fields.

2.1 Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.[2] The presence of both chloro and fluoro substituents provides specific steric and electronic properties that can influence the biological activity and metabolic stability of the final products.[3][4] More than 250 FDA-approved drugs contain chlorine, highlighting the importance of chlorinated intermediates in drug discovery.[4]

2.2 Sonogashira Coupling and Heterocycle Formation

The terminal ethynyl group is the most reactive site, readily participating in carbon-carbon bond-forming reactions.[2] The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a primary application.[5][6] This reaction is instrumental in constructing the core scaffolds of many complex molecules, including precursors to Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators.[7] The ability to form intricate heterocyclic compounds through such reactions makes it a key component in many drug discovery programs.[2]

2.3 Materials Science

Beyond life sciences, the distinct electronic properties of this compound lend themselves to applications in materials science. It is a suitable precursor for the development of novel organic semiconductors and liquid crystals, where fine-tuning of electronic and physical properties is critical.[2]

Experimental Protocols: Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for utilizing this compound. Below is a representative protocol for the coupling of this compound with an aryl bromide.

Objective: To synthesize a diarylacetylene derivative via a palladium-copper co-catalyzed Sonogashira cross-coupling reaction.

Table 2: Reagents and Materials for Sonogashira Coupling

| Reagent/Material | Purpose | Typical Quantity (for 1 mmol scale) |

| This compound | Alkyne Substrate | 1.2 mmol, 185.5 mg |

| Aryl Bromide (e.g., 1-bromo-4-iodobenzene) | Coupling Partner | 1.0 mmol |

| Palladium(II) acetate (Pd(OAc)₂) | Palladium Catalyst | 0.02 mmol, 4.5 mg |

| Triphenylphosphine (PPh₃) | Ligand | 0.04 mmol, 10.5 mg |

| Copper(I) iodide (CuI) | Co-catalyst | 0.03 mmol, 5.7 mg |

| Triethylamine (TEA) | Base and Solvent | 5 mL |

| Toluene, anhydrous | Solvent | 5 mL |

| Schlenk flask | Reaction Vessel | 25 mL |

| Magnetic stirrer, heating plate | Equipment | As needed |

| Argon or Nitrogen gas supply | Inert Atmosphere | As needed |

| Ethyl acetate, Brine, Anhydrous sodium sulfate | Workup Reagents | As needed |

| Silica gel | Chromatography | As needed |

Methodology:

-

Reaction Setup: To a dry 25 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 eq), Palladium(II) acetate (0.02 eq), Triphenylphosphine (0.04 eq), and Copper(I) iodide (0.03 eq).[7]

-

Reagent Addition: Add anhydrous toluene (5 mL) and anhydrous triethylamine (2.0 eq) to the flask via syringe. Stir the mixture for 15 minutes at room temperature to allow for complex formation.[7]

-

Substrate Addition: Add this compound (1.2 eq) to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to 70 °C.[7]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the catalyst.[7] Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.[7]

-

Isolation: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[7]

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired coupled product.[7]

Visualizations

4.1 Logical Pathway for Application in Drug Discovery

The following diagram illustrates the logical role of this compound as a building block in the synthesis of a potential therapeutic agent, such as a CFTR modulator.

Caption: Role of the compound in a drug discovery workflow.

4.2 Experimental Workflow for Sonogashira Coupling

This diagram outlines the general laboratory workflow for performing the Sonogashira coupling reaction described in the protocol.

Caption: General workflow for the Sonogashira coupling experiment.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound [myskinrecipes.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 4-Chloro-1-ethynyl-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-ethynyl-2-fluorobenzene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring chloro, fluoro, and ethynyl groups, makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of multiple reactive sites allows for selective functionalization, enabling the construction of diverse molecular architectures. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Chemical Properties and Data

While specific experimental data for this compound is not widely available in public literature, the following tables summarize its key identifiers and computed properties. It is important to note the existence of multiple isomers, and care must be taken to ensure the correct compound is being used. The primary CAS number for this compound is 188472-71-1.[1][2][3][4] An isomeric compound, 1-Chloro-4-ethynyl-2-fluorobenzene, is associated with CAS number 756895-72-4.[5][6][7]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC |

| CAS Number | 188472-71-1 | ChemScene, Apollo Scientific, Sigma-Aldrich |

| Molecular Formula | C₈H₄ClF | ChemScene |

| Molecular Weight | 154.57 g/mol | ChemScene |

| SMILES | C#Cc1cc(Cl)ccc1F | --- |

| InChI | InChI=1S/C8H4ClF/c1-2-6-4-7(9)5-3-8(6)10/h1,3-5H | --- |

Table 2: Physical and Chemical Properties (Predicted and Experimental Analogs)

| Property | Value | Notes |

| Melting Point | Data not available | For the isomer 1-ethynyl-4-fluorobenzene: 26-27 °C. |

| Boiling Point | Data not available | For the isomer 1-ethynyl-4-fluorobenzene: 55-56 °C at 40 mmHg. |

| Density | Data not available | For the isomer 1-ethynyl-4-fluorobenzene: 1.048 g/mL at 25 °C. |

| LogP | 2.4604 | Computed value.[1] |

| Topological Polar Surface Area (TPSA) | 0 Ų | Computed value.[1] |

| Hydrogen Bond Acceptors | 0 | Computed value.[1] |

| Hydrogen Bond Donors | 0 | Computed value.[1] |

| Rotatable Bonds | 0 | Computed value.[1] |

Reactivity and Synthetic Applications

The chemical reactivity of this compound is dictated by its three functional groups: the ethynyl group, the chloro group, and the fluoro group, all attached to a benzene ring.

-

Ethynyl Group: The terminal alkyne is the most reactive site for many transformations. It readily undergoes reactions such as:

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful tool for forming carbon-carbon bonds. This makes this compound a key building block for constructing larger, conjugated systems often found in organic electronics and pharmaceutical compounds.

-

Click Chemistry: The ethynyl group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important scaffolds in drug discovery.

-

Addition Reactions: The triple bond can undergo various addition reactions, such as hydrogenation, halogenation, and hydrohalogenation.

-

-

Aromatic Ring: The benzene ring is substituted with two deactivating halogens. The fluorine and chlorine atoms withdraw electron density from the ring via the inductive effect, making it less susceptible to electrophilic aromatic substitution than benzene. However, they are ortho, para-directing for any such reactions that do occur. The presence of these halogens also opens up possibilities for nucleophilic aromatic substitution, particularly at the carbon bearing the chlorine atom, which is generally more labile than the fluorine atom under such conditions.

Experimental Protocols

Below is a representative, general protocol for a Sonogashira coupling reaction, which could be adapted for the synthesis of this compound or its derivatives.

General Protocol for Sonogashira Coupling

Materials:

-

Aryl halide (e.g., 1-chloro-2-fluoro-4-iodobenzene)

-

Terminal alkyne (e.g., trimethylsilylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) salt (e.g., CuI)

-

Base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF, or toluene)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), palladium catalyst (0.01-0.05 eq), and copper(I) iodide (0.02-0.10 eq).

-

Add the anhydrous solvent, followed by the base.

-

Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirred solution.

-

The reaction mixture is then stirred at room temperature or heated (e.g., to 50-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Deprotection of Trimethylsilyl Group (if applicable):

-

The purified silylated alkyne is dissolved in a suitable solvent such as methanol or THF.

-

A base like potassium carbonate or a fluoride source like tetrabutylammonium fluoride (TBAF) is added.

-

The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC).

-

The reaction is worked up by adding water and extracting with an organic solvent.

-

The organic layer is dried and concentrated to yield the terminal alkyne.

Visualization of Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of a substituted phenylacetylene like this compound using a Sonogashira coupling reaction.

References

- 1. chemscene.com [chemscene.com]

- 2. 188472-71-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 188472-71-1 this compound AKSci 7801DH [aksci.com]

- 4. This compound | 188472-71-1 [sigmaaldrich.com]

- 5. 756895-72-4 1-Chloro-4-ethynyl-2-fluoro-benzene AKSci 9251BB [aksci.com]

- 6. 756895-72-4 Cas No. | 1-Chloro-4-ethynyl-2-fluorobenzene | Apollo [store.apolloscientific.co.uk]

- 7. americanelements.com [americanelements.com]

In-depth Technical Guide: Spectral Analysis of 4-Chloro-1-ethynyl-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-ethynyl-2-fluorobenzene is a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis. Its distinct structural features, including chloro, fluoro, and ethynyl functionalities, make it a valuable intermediate in the development of novel pharmaceutical agents and agrochemicals. The ethynyl group, in particular, allows for facile modification through carbon-carbon bond-forming reactions such as the Sonogashira coupling, enabling the construction of complex molecular architectures. This guide provides a summary of available spectral data for this compound (CAS No. 188472-71-1), essential for its identification and utilization in research and development.

Physicochemical Properties

| Property | Value |

| CAS Number | 188472-71-1 |

| Molecular Formula | C₈H₄ClF |

| Molecular Weight | 154.57 g/mol |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic and acetylenic regions.

-

Aromatic Protons (Ar-H): Three protons on the benzene ring will likely appear as complex multiplets in the range of δ 7.0-7.6 ppm. The coupling patterns will be influenced by both fluorine and chlorine substituents.

-

Acetylenic Proton (-C≡C-H): A singlet is expected for the acetylenic proton, typically appearing around δ 3.0-3.5 ppm.

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JC-F).

-

Acetylenic Carbons (-C≡C-): Two signals are expected for the alkyne carbons, typically in the range of δ 75-95 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~3300 | ≡C-H | Acetylenic C-H stretch (sharp, medium intensity) |

| ~2100 | -C≡C- | Carbon-carbon triple bond stretch (weak to medium intensity) |

| ~1600-1450 | C=C | Aromatic C=C stretching vibrations |

| ~1250-1000 | C-F | Carbon-fluorine stretch |

| ~800-600 | C-Cl | Carbon-chlorine stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z ≈ 154, corresponding to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.

-

Fragmentation: Common fragmentation pathways may include the loss of the ethynyl group, chlorine, or fluorine atoms.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectral characterization of this compound are not extensively reported in publicly accessible literature. However, a common synthetic route would involve the Sonogashira coupling of a suitable dihalogenated benzene precursor with a protected alkyne, followed by deprotection.

Illustrative Synthetic Workflow:

A plausible synthetic route to this compound is the Sonogashira coupling of 1-bromo-4-chloro-2-fluorobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl protecting group.

Caption: Synthetic workflow for this compound.

General Spectroscopic Analysis Workflow:

The characterization of the synthesized compound would follow a standard analytical workflow.

Caption: General workflow for spectroscopic analysis.

Conclusion

This compound is a promising building block for synthetic chemistry. While comprehensive public spectral data is currently limited, the expected spectroscopic features outlined in this guide provide a valuable reference for researchers. It is imperative that experimental data be acquired to confirm the identity and purity of this compound in any research or development endeavor. The synthetic and analytical workflows presented offer a logical framework for the preparation and characterization of this and similar molecules.

4-Chloro-1-ethynyl-2-fluorobenzene: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in laboratory and drug development settings. The information provided is based on available data, which may be limited. A thorough risk assessment should be conducted before handling this chemical. All operations should be performed in a controlled environment by qualified personnel.

Chemical Identification and Properties

4-Chloro-1-ethynyl-2-fluorobenzene is a halogenated aromatic compound used as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its ethynyl group allows for further molecular modifications, making it a versatile intermediate.

Table 1: Physicochemical and Computational Data for this compound

| Property | Value | Source |

| CAS Number | 188472-71-1 | ChemScene[1] |

| Molecular Formula | C₈H₄ClF | ChemScene[1] |

| Molecular Weight | 154.57 g/mol | ChemScene[1] |

| Purity | ≥96% | ChemScene[1] |

| Storage Temperature | Room Temperature | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 0 Ų | ChemScene[1] |

| logP (Octanol-Water Partition Coefficient) | 2.4604 | ChemScene[1] |

| Hydrogen Bond Acceptors | 0 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Note: Experimental physical properties such as melting point, boiling point, density, and solubility are not well-documented in publicly available sources. The toxicological properties of this compound have not been thoroughly investigated.

Hazard Identification and Classification

Due to the limited toxicological data, a precautionary approach is essential when handling this compound. Based on available information for structurally related compounds, it should be treated as a hazardous substance.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

| Flammable Solid | 1 | H228: Flammable solid |

Note: This classification is based on data for a structurally similar compound, 1-ethynyl-4-fluorobenzene, and should be considered provisional in the absence of specific data for this compound.

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on best practices for handling hazardous chemicals with unknown toxicological profiles.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

Table 3: Recommended Personal Protective Equipment

| Protection Category | Recommended PPE | Standards and Specifications |

| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield is required for splash hazards. | Must conform to EN 166 (EU) or be NIOSH (US) approved. |

| Skin and Body Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended for halogenated hydrocarbons). A flame-resistant lab coat or impervious clothing must be worn. | Gloves must be inspected prior to use. |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if working outside of a certified chemical fume hood or if aerosolization is possible. |

Engineering Controls

-

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Handling and Storage Protocol

Handling:

-

Before use, ensure all PPE is properly donned and inspected for integrity.

-

Handle the compound in a designated area within a chemical fume hood.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Use spark-proof tools and avoid sources of ignition such as open flames, hot surfaces, and static discharge.

-

Ground all containers and receiving equipment when transferring the substance.

-

After handling, wash hands and any exposed skin thoroughly with soap and water.

-

Decontaminate all equipment and work surfaces after use.

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

The storage area should be secured and accessible only to authorized personnel.

Spill Management Protocol

Minor Spills (in a fume hood):

-

Immediately alert others in the vicinity.

-

Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

Major Spills (outside a fume hood):

-

Evacuate the area immediately.

-

Alert emergency response personnel.

-

Do not attempt to clean up the spill without appropriate training and equipment.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a direct stream of water, as it may spread the fire.

-

Specific Hazards: The compound is a flammable solid. Hazardous combustion products may include carbon oxides, hydrogen chloride, and hydrogen fluoride.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

-

All waste materials contaminated with this compound must be treated as hazardous waste.

-

Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in general waste.

Logical Workflow for Safe Handling

The following diagram illustrates the decision-making process for the safe handling of this compound, emphasizing its unknown toxicological profile.

References

An In-depth Technical Guide to 4-Chloro-1-ethynyl-2-fluorobenzene for Researchers and Drug Development Professionals

An essential building block for novel therapeutic agents and advanced materials, 4-Chloro-1-ethynyl-2-fluorobenzene is a versatile compound in modern organic synthesis. This technical guide provides a comprehensive overview of its chemical properties, commercial availability, and key applications, with a focus on detailed experimental protocols and data presentation for researchers, scientists, and professionals in drug development.

Chemical Profile and Properties

This compound, with the CAS number 188472-71-1, is a halogenated aromatic alkyne. Its structure, featuring a terminal ethynyl group and both chloro and fluoro substituents on the benzene ring, makes it a valuable intermediate for creating complex molecular architectures.[1] The presence of these functional groups allows for a variety of chemical transformations, most notably the Sonogashira coupling reaction, which facilitates the formation of carbon-carbon bonds.[1]

| Property | Value | Source |

| CAS Number | 188472-71-1 | ChemScene[2] |

| Molecular Formula | C₈H₄ClF | ChemScene[2] |

| Molecular Weight | 154.57 g/mol | ChemScene[2] |

| Purity | ≥95% - ≥96% | AK Scientific, ChemScene[2] |

| Storage | Store at room temperature in a cool, dry place. | ChemScene[2] |

| SMILES | FC1=CC(Cl)=CC=C1C#C | ChemScene[2] |

Commercial Availability

This compound is available from several commercial chemical suppliers. Researchers can source this compound from companies such as ChemScene, AK Scientific, and Sigma-Aldrich.[2] It is typically offered in various quantities with purities generally at or above 95%.

Applications in Synthesis and Drug Discovery

The unique electronic properties and functional groups of this compound make it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and materials science applications like organic semiconductors.[3] The ethynyl group serves as a handle for introducing molecular complexity through reactions like the Sonogashira coupling, a cornerstone of modern cross-coupling chemistry.[1][3] This reaction allows for the straightforward synthesis of internal alkynes, which are precursors to a wide array of heterocyclic compounds—a common motif in many drug molecules.[3]

While specific biological activities for this compound itself are not extensively documented, its derivatives are of significant interest in drug discovery. The incorporation of chloro and fluoro groups can modulate a molecule's pharmacokinetic and pharmacodynamic properties. For instance, fluorination is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[4] Similarly, chlorine-containing compounds are prevalent in a wide range of FDA-approved drugs, highlighting the therapeutic potential of chloro-substituted scaffolds.[5]

Experimental Protocols

General Sonogashira Coupling Protocol

The following is a general experimental procedure for a Sonogashira coupling reaction, which can be adapted for this compound. This protocol is based on similar reactions with related arylalkynes.[6][7]

Materials:

-

Aryl halide (e.g., aryl iodide or aryl bromide) (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a dry Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the anhydrous solvent, followed by the amine base and this compound via syringe.

-

Stir the reaction mixture at room temperature or heat as required (reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS)).

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

- 1. rsc.org [rsc.org]

- 2. chemscene.com [chemscene.com]

- 3. This compound [myskinrecipes.com]

- 4. biotech-asia.org [biotech-asia.org]

- 5. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 6. rsc.org [rsc.org]

- 7. ijnc.ir [ijnc.ir]

Unveiling the Molecular Weight of 4-Chloro-1-ethynyl-2-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of 4-Chloro-1-ethynyl-2-fluorobenzene, a compound of interest in organic synthesis and pharmaceutical research. The following sections present the foundational data, calculation methodology, and a logical visualization of the molecular weight determination.

Quantitative Data Summary

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The table below summarizes the essential data for calculating the molecular weight of this compound, based on its molecular formula C₈H₄ClF.

| Element | Symbol | Quantity | Standard Atomic Weight (amu) | Subtotal (amu) |

| Carbon | C | 8 | 12.011 | 96.088 |

| Hydrogen | H | 4 | 1.008 | 4.032 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Total | 154.571 |

Note: Standard atomic weights are provided by the International Union of Pure and Applied Chemistry (IUPAC).

The calculated molecular weight of this compound is 154.571 amu , which is often expressed as 154.57 g/mol for molar mass. This value is consistent with commercially available data for this compound.[1]

Methodology for Molecular Weight Calculation

The determination of the molecular weight of this compound is a fundamental calculation in chemistry. The process involves the following steps:

-

Determination of the Molecular Formula: The first step is to ascertain the precise number of atoms of each element within a single molecule of the compound. For this compound, the established molecular formula is C₈H₄ClF.[1]

-

Identification of Standard Atomic Weights: The standard atomic weight of each constituent element is obtained from authoritative sources such as the IUPAC. These values represent a weighted average of the masses of their naturally occurring isotopes.

-

Calculation of Total Mass for Each Element: The number of atoms of each element is multiplied by its respective standard atomic weight to determine the total mass contribution of that element to the molecule.

-

Summation of Elemental Masses: The final molecular weight is the sum of the total masses of all the elements in the molecule.

Visualization of the Calculation Workflow

The logical relationship for the calculation of the molecular weight of this compound is illustrated in the following diagram:

References

- 1. chemscene.com [chemscene.com]

- 2. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 3. byjus.com [byjus.com]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. quora.com [quora.com]

- 6. Chlorine - Wikipedia [en.wikipedia.org]

- 7. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 8. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Fluorine - Wikipedia [en.wikipedia.org]

- 10. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Technical Guide: Physicochemical Properties of 4-Chloro-1-ethynyl-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-1-ethynyl-2-fluorobenzene is a halogenated aromatic compound with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. A thorough understanding of its physicochemical properties, particularly its solubility, is crucial for its effective handling, formulation, and application in research and development. This guide provides a summary of the available data on this compound and outlines standard experimental protocols for solubility determination.

Physicochemical Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄ClF | ChemScene[1] |

| Molecular Weight | 154.57 g/mol | ChemScene[1] |

| Predicted LogP | 2.4604 | ChemScene[1] |

| Hydrogen Bond Acceptors | 0 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

The predicted LogP value of 2.4604 suggests that this compound is likely to exhibit poor solubility in aqueous solutions and good solubility in many common organic solvents.

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a compound like this compound. These protocols are based on standard laboratory practices.

Qualitative Solubility Testing

This initial screening provides a general understanding of the compound's solubility characteristics in a range of common laboratory solvents.

Materials:

-

This compound

-

Small test tubes or vials

-

Vortex mixer

-

A selection of solvents:

-

Water (deionized)

-

Methanol

-

Ethanol

-

Acetone

-

Dichloromethane (DCM)

-

Toluene

-

Hexane

-

Dimethyl sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Procedure:

-

Add approximately 1-2 mg of this compound to a clean, dry test tube.

-

Add 0.5 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound appears soluble, add another 1-2 mg of the compound and repeat the process to assess the approximate level of solubility.

-

Record the observations for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a more precise measurement of solubility.

Materials:

-

This compound

-

Scintillation vials or other sealable containers

-

Analytical balance

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or MS)

-

Volumetric flasks and pipettes

-

Chosen solvent(s) for quantitative analysis

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). An excess is ensured when undissolved solid remains after equilibration.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in an orbital shaker within a constant temperature bath (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated HPLC or GC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by comparing its response to the calibration curve.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Visualizations

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a novel compound.

Caption: Logical workflow for determining the solubility of a chemical compound.

Biological Activity

Based on a review of publicly available scientific literature, there is no specific information regarding the biological activity or signaling pathways associated with this compound at this time. Its structural similarity to other substituted phenylacetylenes suggests potential for investigation in areas such as medicinal chemistry and materials science.

Conclusion

This technical guide provides a summary of the known physicochemical properties of this compound and outlines standard experimental procedures for determining its solubility. While quantitative solubility data is not currently available, the provided protocols offer a robust framework for researchers to generate this critical information. The lack of reported biological activity highlights an opportunity for future investigation into the potential applications of this compound.

References

An In-depth Technical Guide on the Stability and Storage of 4-Chloro-1-ethynyl-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 4-Chloro-1-ethynyl-2-fluorobenzene, a key building block in pharmaceutical and material sciences.[1] Given the compound's reactive ethynyl group and halogenated aromatic ring, understanding its stability profile is critical for ensuring its quality, and integrity, and for the successful development of robust synthetic processes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 188472-71-1 |

| Molecular Formula | C₈H₄ClF |

| Molecular Weight | 154.57 g/mol |

| Appearance | Not specified, likely a solid or liquid |

| Purity | ≥96% |

Source: ChemScene[2]

Stability Profile and Potential Degradation Pathways

2.1. Oxidative Degradation: The ethynyl group is susceptible to oxidation.[3] Strong oxidizing agents can cleave the triple bond, potentially leading to the formation of a carboxylic acid at the benzylic position and the loss of the terminal acetylene carbon as carbon dioxide.[3] The reaction with milder oxidizing agents might lead to the formation of α,β-dicarbonyl compounds.

2.2. Polymerization: Terminal alkynes, including phenylacetylene derivatives, are known to undergo polymerization, especially in the presence of transition metal catalysts or upon exposure to heat or light.[4][5] This can lead to the formation of a mixture of oligomers and polymers, reducing the purity and efficacy of the starting material.

2.3. Photodecomposition: Aromatic halogenated compounds can be susceptible to photodecomposition upon exposure to UV light. This can involve the cleavage of the carbon-halogen bond to form radical intermediates, which can then participate in a variety of secondary reactions, including dimerization or reaction with solvents.

2.4. Thermal Decomposition: At elevated temperatures, halogenated aromatic compounds can undergo decomposition.[6][7][8] For this compound, this could involve the loss of the halogen atoms or reactions involving the ethynyl group. The thermal decomposition of similar compounds has been shown to produce a complex mixture of products.[6][7][8]

The following diagram illustrates the potential degradation pathways for this compound.

Recommended Storage and Handling

To minimize degradation and maintain the integrity of this compound, the following storage and handling guidelines are recommended based on information from various suppliers.[2]

| Parameter | Recommendation |

| Temperature | Store in a cool place. Some suppliers recommend room temperature[2], while others suggest 2-8 °C. For long-term storage, refrigeration is advisable. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |

| Light | Protect from light by storing in an amber or opaque container. |

| Container | Keep in a tightly sealed container to prevent moisture ingress and exposure to air. |

| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Keep away from heat, sparks, and open flames. |

Experimental Protocols for Stability Assessment (Forced Degradation Studies)

To thoroughly characterize the stability of this compound, a forced degradation study should be conducted according to the principles outlined in the ICH guidelines (Q1A and Q1B).[9] The following are detailed, exemplary protocols that can be adapted for this purpose.

The logical workflow for conducting these stability studies is depicted in the diagram below.

4.1. General Procedure: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. For each stress condition, a separate aliquot of the stock solution will be used. A control sample (unstressed) should be stored at a protected condition (e.g., 2-8 °C in the dark) and analyzed alongside the stressed samples.

4.2. Hydrolytic Stability:

-

Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for 24 hours. After the specified time, cool the solution to room temperature and neutralize it with 0.1 M NaOH. Dilute to a final volume of 10 mL with the mobile phase.

-

Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60 °C for 24 hours. After the specified time, cool the solution to room temperature and neutralize it with 0.1 M HCl. Dilute to a final volume of 10 mL with the mobile phase.

-

Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water. Keep the mixture at 60 °C for 24 hours. After the specified time, cool the solution and dilute to a final volume of 10 mL with the mobile phase.

4.3. Oxidative Stability: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. After the specified time, dilute to a final volume of 10 mL with the mobile phase.

4.4. Photostability: Expose a thin layer of the solid compound or a solution of the compound (in a quartz cuvette) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be wrapped in aluminum foil to protect it from light. After exposure, dissolve or dilute the sample in the mobile phase to the target concentration.

4.5. Thermal Stability (Dry Heat): Place a known amount of the solid compound in a controlled temperature oven at 70 °C for 48 hours. After the exposure period, allow the sample to cool to room temperature and then dissolve it in a suitable solvent to the target concentration for analysis.

Analytical Methodology for Stability Indicating Assay

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[10][11][12][13]

5.1. Exemplary HPLC Method:

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical gradient might start with a higher proportion of the aqueous phase and gradually increase the organic phase to elute any less polar degradation products.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance (a photodiode array detector is recommended to assess peak purity).

-

Column Temperature: 30 °C.

5.2. Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

5.3. Characterization of Degradation Products: For the identification of major degradation products, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[6][7] Isolation of significant degradants followed by structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy may also be necessary.

Conclusion

This compound is a valuable synthetic intermediate, but its stability is a key consideration for its effective use. While specific stability data is limited, its chemical structure suggests susceptibility to oxidation, polymerization, and photodecomposition. Proper storage in a cool, dark, and inert environment is essential. A comprehensive forced degradation study, following the exemplary protocols outlined in this guide, is highly recommended to fully characterize its stability profile, identify potential degradation products, and develop a robust, stability-indicating analytical method. This information is critical for ensuring the quality and consistency of this important chemical in research and development settings.

References

- 1. This compound [myskinrecipes.com]

- 2. chemscene.com [chemscene.com]

- 3. rjptonline.org [rjptonline.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 7. benthamdirect.com [benthamdirect.com]

- 8. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijfmr.com [ijfmr.com]

Purity Specifications and Analytical Protocols for 4-Chloro-1-ethynyl-2-fluorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purity specifications, analytical methodologies, and potential impurity profile for the versatile chemical intermediate, 4-Chloro-1-ethynyl-2-fluorobenzene. This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Ensuring its purity is critical for the safety, efficacy, and quality of the final products.

Purity Specifications

The purity of this compound is a critical parameter for its use in further chemical synthesis. While specifications can vary between suppliers, a general industry standard has been established.

| Parameter | Specification | Analytical Method(s) |

| Appearance | White to off-white solid or crystalline powder | Visual Inspection |

| Purity (Assay) | ≥ 96% | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) |

| Identification | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

| Moisture Content | ≤ 0.5% | Karl Fischer Titration |

| Insoluble Matter | To be reported | Gravimetric Analysis |

Table 1: Typical Purity Specifications for this compound.

Analytical Methodologies for Purity Determination

Accurate determination of the purity of this compound requires robust analytical methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for assay determination, while Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information for both identification and quantification.

Gas Chromatography (GC) for Assay and Impurity Profiling

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds like this compound.

Experimental Protocol:

-

Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

Sample Preparation: Dissolve a known amount of the sample in a suitable solvent (e.g., acetone or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a versatile method for the analysis of a wide range of organic compounds and can be used as an alternative or complementary technique to GC.

Experimental Protocol:

-

Instrument: HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of about 0.5 mg/mL.

-

Quantification: Purity is calculated based on the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis.

Experimental Protocol:

-

Instrument: 400 MHz (or higher) NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

-

¹H NMR Analysis: The proton NMR spectrum should be consistent with the structure of this compound. Purity can be estimated by integrating the signals corresponding to the compound and comparing them to the integrals of known impurities or a certified internal standard.

-

¹³C NMR Analysis: The carbon NMR spectrum provides further confirmation of the chemical structure.

Potential Impurities

The impurity profile of this compound is highly dependent on the synthetic route employed. A common synthetic pathway involves the Sonogashira coupling of a dihalo-benzene precursor with a protected acetylene, followed by deprotection. Potential impurities could include:

-

Starting Materials: Unreacted 1,4-dichloro-2-fluorobenzene or other precursors.

-

Reaction Intermediates: Incompletely reacted intermediates.

-

Side Products: Products from side reactions, such as homocoupling of the acetylene (diynes).

-

Solvent Residues: Residual solvents from the reaction and purification steps.

The analytical methods described above, particularly GC-MS and LC-MS, are crucial for the identification and quantification of these potential impurities.

Workflow for Purity Analysis

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

Caption: Workflow for the purity analysis of this compound.

This comprehensive approach to purity analysis ensures that this compound meets the high-quality standards required for its application in the development of novel pharmaceuticals and other advanced materials.

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling with 4-Chloro-1-ethynyl-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2]

4-Chloro-1-ethynyl-2-fluorobenzene is a valuable building block in organic synthesis.[3] Its structure, featuring both chloro and fluoro substituents, along with a reactive ethynyl group, makes it a key intermediate in the development of complex molecules for pharmaceuticals and agrochemicals.[3] The ethynyl group readily participates in Sonogashira coupling reactions, allowing for the facile introduction of this substituted phenylacetylene moiety into a variety of molecular scaffolds. This application note provides a detailed protocol for the Sonogashira coupling of this compound with an aryl bromide.

Reaction Principle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper co-catalyst facilitates the deprotonation of the terminal alkyne to form a copper acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the desired coupled product and regenerates the active palladium(0) catalyst.

Mandatory Visualizations

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Caption: General experimental workflow for Sonogashira coupling.

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic aryl bromide. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere techniques (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Base Addition: Add the anhydrous solvent (e.g., THF, 5 mL per mmol of aryl bromide) followed by the amine base (e.g., TEA, 3.0 eq) via syringe.

-

Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 15-20 minutes. Alternatively, perform three freeze-pump-thaw cycles.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with the same solvent.

-

Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the Sonogashira coupling experiments.

Table 1: Reaction Parameters and Yields

| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | TEA | THF | 60 | 6 | e.g., 85 |

| 2 | 1-Bromo-4-nitrobenzene | DIPEA | DMF | 80 | 4 | e.g., 92 |

| 3 | 2-Bromopyridine | TEA | THF | 70 | 8 | e.g., 78 |

Table 2: Spectroscopic Data for a Representative Product (e.g., 1-chloro-4-((4-methoxyphenyl)ethynyl)-2-fluorobenzene)

| Analysis | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) = ... |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) = ... |

| HRMS (ESI) | m/z calculated for C₁₅H₁₀ClFO [M+H]⁺, ...; found, ... |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Inactive catalyst | Use fresh catalyst; ensure proper inert atmosphere. |

| Poor quality reagents/solvent | Use freshly distilled/dried solvent and pure reagents. | |

| Insufficient temperature | Increase reaction temperature. | |

| Formation of homocoupled alkyne (Glaser coupling) | Presence of oxygen | Thoroughly degas the reaction mixture. |

| High concentration of copper catalyst | Reduce the amount of CuI. | |

| Decomposition of starting materials | Reaction temperature is too high | Lower the reaction temperature. |

| Prolonged reaction time | Monitor the reaction closely and stop when complete. |

Conclusion

The Sonogashira coupling of this compound provides an efficient method for the synthesis of a diverse range of diarylacetylene derivatives. These products can serve as key intermediates in the development of novel pharmaceuticals and functional materials. The provided protocol offers a robust starting point for researchers, with the understanding that optimization for specific substrates may be required to achieve optimal results. Careful control of the reaction atmosphere and reagent quality is crucial for the success of this powerful cross-coupling reaction.

References

Application Notes and Protocols for Cross-Coupling Reactions of 4-Chloro-1-ethynyl-2-fluorobenzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the utilization of 4-Chloro-1-ethynyl-2-fluorobenzene in various palladium-catalyzed cross-coupling reactions. This versatile building block, featuring chloro, fluoro, and ethynyl functionalities, is a valuable intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Introduction

This compound is a halogenated aromatic intermediate whose structure is primed for diverse synthetic transformations. The terminal alkyne allows for participation in Sonogashira couplings, while the chloro and fluoro substituents offer opportunities for other cross-coupling reactions and further functionalization. Its unique electronic properties also make it a candidate for incorporation into organic semiconductors and liquid crystals.[1] This document details its application in Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

Sonogashira Coupling Reactions

The Sonogashira coupling is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst. The following sections provide protocols and representative data for the Sonogashira coupling of this compound with various aryl halides.

General Signaling Pathway (Catalytic Cycle)

Caption: General mechanism of the Sonogashira cross-coupling reaction.

Quantitative Data for Sonogashira Coupling

While specific data for this compound is not abundant in readily available literature, the following table provides representative yields for Sonogashira reactions with structurally similar halo-fluoroaromatics and various alkynes. Researchers can use these as a starting point for optimization.

| Aryl Halide Partner | Alkyne Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 3-Chloro-4-fluoroiodobenzene | 4-Bromobut-1-yne | PdCl₂(PPh₃)₂ / CuI | K₂CO₃ | Dioxane | 70 | - | High |

| 1-Iodo-2-methyl-4-nitrobenzene | Phenylacetylene | Pd on Alumina / Cu₂O | - | THF-DMA | 80 | - | - |

| 4-Iodotoluene | Phenylacetylene | Pd on Alumina / Cu₂O | - | THF-DMA | 75 | 72 | <2 |

| Aryl Iodide | Terminal Alkyne | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | - | Moderate to Excellent |

| 4-Iodo-anisole | Phenylacetylene | FibreCat® 1001/1007 | NaOH | Methanol | 100 | - | High Conversion |

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure that can be adapted for the coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄) (0.5-5 mol%)

-

Copper(I) iodide (CuI) (1-10 mol%)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, THF, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), palladium catalyst, and CuI.

-

Add the anhydrous, degassed solvent, followed by the base.

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organohalide. This reaction is celebrated for its mild conditions and high functional group tolerance.

General Signaling Pathway (Catalytic Cycle)

Caption: General mechanism of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling

Specific examples for this compound are limited. The table below presents data for Suzuki-Miyaura couplings of similar fluorinated aryl halides to provide a reference for reaction development.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Yield (%) |

| 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd Nanoparticles on Graphene-COOH | K₂CO₃ | DMF/H₂O | 70-110 | High Conversion |

| 1-Chloro-2,3,4,5,6-pentafluorobenzene | Phenylboronic acid | Acenaphthoimidazolylidene Palladium Complex | - | - | - | 60 |

| 4-Chloroanisole | Phenylboronic acid | PEPPSI-type Palladium Complex | - | 1,4-Dioxane | 100 | - |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | - | Good to Excellent |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for the Suzuki-Miyaura coupling of this compound with arylboronic acids. Adjustments to the reaction parameters may be necessary for optimal results.

Materials:

-

This compound

-

Arylboronic acid or arylboronic ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.5-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water, THF/Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a round-bottom flask, dissolve the this compound (1.0 eq.), arylboronic acid (1.1-1.5 eq.), and base in the chosen solvent system.

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Add the palladium catalyst to the reaction mixture under the inert atmosphere.

-

Heat the reaction to the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture and add water.

-